

Physical and chemical characteristics of 2,6-Dichlorophenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorophenylacetonitrile

Cat. No.: B146609

[Get Quote](#)

A Comprehensive Technical Guide to 2,6-Dichlorophenylacetonitrile

This technical guide provides an in-depth overview of the physical and chemical characteristics of **2,6-Dichlorophenylacetonitrile**, tailored for researchers, scientists, and professionals in drug development. This document consolidates essential data, experimental protocols, and visual representations to facilitate a comprehensive understanding of this compound.

Core Physical and Chemical Properties

2,6-Dichlorophenylacetonitrile, also known as 2,6-Dichlorobenzyl cyanide, is a white to light yellow crystalline powder.^{[1][2]} It is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2,6-Dichlorophenylacetonitrile**:

Property	Value	Source(s)
CAS Number	3215-64-3	[2] [4] [5]
Molecular Formula	C ₈ H ₅ Cl ₂ N	[1] [2] [4]
Molecular Weight	186.04 g/mol	[1] [2] [4]
Exact Mass	184.9799046 Da	[4]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	73-75 °C	[1]
Boiling Point	306.06°C (rough estimate)	[1]
Density	1.4274 g/cm ³ (rough estimate)	[1]
Solubility	Soluble in Methanol	[1]
Refractive Index	1.5690 (estimate)	[1]
InChI	InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2	[4] [6]
InChIKey	AOEJUUUCUKRUCEF-UHFFFAOYSA-N	[4] [6]
SMILES	C1=CC(=C(C(=C1)Cl)CC#N)Cl	[2] [4]

Chemical Reactivity and Stability

2,6-Dichlorophenylacetonitrile exhibits reactivity characteristic of both the nitrile and the dichlorinated phenyl group.[\[2\]](#)

- Oxidation: It can be oxidized to produce 2,6-dichlorobenzaldehyde using common oxidizing agents like potassium permanganate and chromium trioxide.[\[2\]](#)
- Reduction: The nitrile group can be reduced to yield 2,6-dichlorobenzylamine, typically using a strong reducing agent such as lithium aluminum hydride.[\[2\]](#)

- Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives of benzyl cyanide.[2]
- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,6-dichlorophenylacetic acid.[3][7]

Information on the specific stability of **2,6-Dichlorophenylacetonitrile** is limited in the provided search results, but it is noted to degrade rapidly in non-sterile soils.[1]

Experimental Protocols

Synthesis of 2,6-Dichlorophenylacetonitrile from 2,6-Dichlorobenzyl Chloride

This protocol describes a common laboratory-scale synthesis of **2,6-Dichlorophenylacetonitrile**.

Materials:

- 2,6-Dichlorobenzyl chloride
- Potassium cyanide
- 18-crown-6 (catalyst)
- Ethanol
- Water
- 500 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

- Separatory funnel
- Thin Layer Chromatography (TLC) apparatus (ethyl acetate/petroleum ether 1:4 as mobile phase)

Procedure:

- In a 500 mL round-bottom flask, dissolve potassium cyanide (26 g, 400.00 mmol) and a catalytic amount of 18-crown-6 (0.05 g) in water (60 mL).[\[1\]](#)
- To this solution, add a solution of 2,6-dichlorobenzyl chloride (40 g, 206.24 mmol) in ethanol (300 mL).[\[1\]](#)
- Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 1 to 3 hours.[\[1\]](#)
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:petroleum ether (1:4).[\[1\]](#)
- Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.[\[1\]](#)
- Transfer the residue to a separatory funnel and wash with water (5 x 100 mL) to remove inorganic salts.[\[1\]](#)
- The resulting white solid is 2-(2,6-dichlorophenyl)acetonitrile. This method can yield up to 35.4 g (95% yield) and the product is often used in subsequent reactions without further purification.[\[1\]](#)

Hydrolysis of 2,6-Dichlorophenylacetonitrile to 2,6-Dichlorophenylacetic Acid

This protocol outlines the conversion of **2,6-Dichlorophenylacetonitrile** to its corresponding carboxylic acid.

Materials:

- **2,6-Dichlorophenylacetonitrile**
- Potassium hydroxide (KOH)
- Ethanol
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Chloroform
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stir plate and stir bar
- Separatory funnel
- Beakers
- pH paper or pH meter
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of **2,6-dichlorophenylacetonitrile**, 40 mL of ethanol, and 50 mL of deionized water.[3]
- Add 30 g of potassium hydroxide to the mixture.[7]

- Heat the reaction mixture to 80°C and maintain it at this temperature for 20 hours with stirring.[3][7]
- After 20 hours, cool the reaction mixture to room temperature.[3]
- Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH of the solution reaches 3. This step should be performed in a fume hood.[3][7]
- Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).[7]
- Combine the organic extracts and dry them over anhydrous magnesium sulfate.[7]
- Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield (2,6-dichloro-phenyl)-acetic acid.[7]

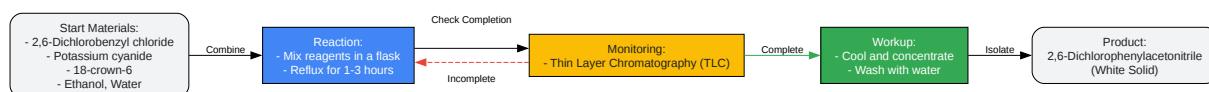
Analytical Methods

Gas chromatography-mass spectrometry (GC/MS) is a suitable method for the analysis of **2,6-Dichlorophenylacetonitrile** and related compounds.

General GC/MS Protocol: A general procedure for analyzing related dichlorinated benzonitriles in water involves solid-phase extraction followed by GC/MS analysis.[8]

- Sample Preparation: A one-liter water sample is passed through a divinylbenzene (DVB) solid-phase extraction disk. The retained analytes are then eluted with methylene chloride.[8]
- Concentration: The eluate is concentrated under a gentle stream of nitrogen. A keeper solvent like 1-heptanol can be added to prevent complete evaporation of the analyte.[8]
- Internal Standard: An internal standard, such as 2,4,6-trichlorobenzonitrile, is added for quantitative analysis.[8]
- GC/MS Analysis: The analysis is performed on a GC/MS system. A suitable column is a Restek RTX-200 (30 m x 0.25 mm x 0.5 μ m). The oven temperature program can be set, for example, to hold at 70°C for 1 minute, then ramp at 10°C/min to 270°C and hold for 1 minute. Selected ion monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring characteristic ions of the target analyte.[8]

Spectral Data


- ^1H NMR: Spectral data for 2,6-Dichlorobenzyl acetonitrile is available and can be used for structural confirmation.[9]
- ^{13}C NMR: The ^{13}C NMR spectrum is also available for this compound.[10]
- IR Spectroscopy: Infrared spectra (FTIR, ATR-IR, and vapor phase IR) have been recorded and are available in spectral databases.[4][6]
- Mass Spectrometry: The electron ionization mass spectrum of **2,6-Dichlorophenylacetonitrile** is available through the NIST WebBook.[5][11][12]

Safety and Hazards

2,6-Dichlorophenylacetonitrile is classified as a toxic substance.[2] It is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected skin and eye irritant.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of **2,6-Dichlorophenylacetonitrile** from 2,6-Dichlorobenzyl chloride.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]
- 2. Buy 2,6-Dichlorophenylacetonitrile | 3215-64-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. 2,6-Dichlorobenzyl acetonitrile(3215-64-3) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 12. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2,6-Dichlorophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146609#physical-and-chemical-characteristics-of-2-6-dichlorophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com